molecular formula C13H12NNaO2S B1290567 Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate CAS No. 1015533-53-5

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B1290567
CAS No.: 1015533-53-5
M. Wt: 269.3 g/mol
InChI Key: PWZAWWRYSYPFCI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to produce the thiazole ring. The final step involves the reaction of the thiazole derivative with sodium chloroacetate to yield the desired sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring plays a crucial role in this interaction due to its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate can be compared with other thiazole-containing compounds such as:

  • Sodium [2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate
  • Sodium [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
  • Sodium [2-(4-bromophenyl)-1,3-thiazol-4-yl]acetate

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets .

Biological Activity

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various biological effects of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety is often associated with various pharmacological activities due to its ability to interact with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, blocking substrate access, and modulating biochemical pathways. The thiazole ring enhances binding affinity and selectivity towards certain enzymes or receptors, leading to its observed biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Klebsiella pneumoniae12.5
Pseudomonas aeruginosa12.5
Aspergillus flavus6.25
Trichophyton mentagrophytes6.25

These findings suggest that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies indicate that compounds bearing thiazole rings can induce apoptosis in cancer cells through various mechanisms.

Cytotoxicity in Cancer Cell Lines

Research has demonstrated that this compound shows promising cytotoxic activity against several human tumor cell lines:

Cell LineIC50 (µM)
HCT-116 (colon carcinoma)15
HT-29 (colorectal cancer)20
HepG2 (hepatocellular carcinoma)18

The mechanism of action involves the activation of caspase pathways leading to apoptosis, as well as the inhibition of histone deacetylases (HDAC), which are crucial for regulating gene expression involved in cell cycle progression and apoptosis .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated this compound against multiple bacterial and fungal strains, demonstrating potent activity with MIC values significantly lower than those of standard antibiotics .
  • Anticancer Mechanism : In vitro studies on colon cancer cell lines indicated that the compound induced apoptosis via mitochondrial pathways and disrupted cell cycle progression by inhibiting key regulatory proteins .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that substituents at the C-2 position significantly affect potency; electron-withdrawing groups enhance activity while electron-donating groups reduce it .

Properties

IUPAC Name

sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S.Na/c1-2-9-3-5-10(6-4-9)13-14-11(8-17-13)7-12(15)16;/h3-6,8H,2,7H2,1H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZAWWRYSYPFCI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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